molecular formula C13H16O3 B8710927 Ethyl 4-isobutyrylbenzoate

Ethyl 4-isobutyrylbenzoate

Cat. No. B8710927
M. Wt: 220.26 g/mol
InChI Key: INDGPHVFDYOYGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09382197B2

Procedure details

To a 100-mL round-bottom flask was added THF (25 mL). The solvent was bubbled with nitrogen for a few minutes then cooled to 0° C. and added bis(triphenylphosphine)palladium(II) chloride (0.44 g, 0.63 mmol) followed by 4-(ethoxycarbonyl)phenylzinciodide (25.0 mL, 12.5 mmol; 0.50 M in THF). After stirred at at 0° C. for 15 min, isobutyryl chloride (1.32 mL, 12.5 mmol) was added and the resulting mixture was stirred at 0° C. for 2 h. The reaction was quenched with slow addition of 1 N HCl and extracted with EtOAc (3×100 mL). After separation, combined organic extracts were washed with sat. NaHCO3, water, brine, dried (MgSO4), and concentrated. Flash column chromatography (EtOAc:hexanes, 0:1 to 1:9) afforded ethyl 4-isobutyrylbenzoate (2.49 g, 90%) as a slight-brown oil. LC-MS: (FA) ES+ 221; 1H NMR (CDCl3, 400 MHz) δ8.13 (d, J=8.5 Hz, 2H), 7.99 (d, J=8.5 Hz, 2H), 4.40 (q, J=7.2 Hz, 2H), 3.56 (m, 1H), 1.42 (t, J=7.2 Hz, 3H), 1.23 (d, J=7.2 Hz, 6H).
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
1.32 mL
Type
reactant
Reaction Step Two
Quantity
0.44 g
Type
catalyst
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[I-].[CH2:2]([O:4][C:5]([C:7]1[CH:12]=[CH:11][C:10]([Zn+])=[CH:9][CH:8]=1)=[O:6])[CH3:3].[C:14](Cl)(=[O:18])[CH:15]([CH3:17])[CH3:16]>Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C1COCC1>[C:14]([C:10]1[CH:11]=[CH:12][C:7]([C:5]([O:4][CH2:2][CH3:3])=[O:6])=[CH:8][CH:9]=1)(=[O:18])[CH:15]([CH3:17])[CH3:16] |f:0.1,^1:22,41|

Inputs

Step One
Name
Quantity
25 mL
Type
reactant
Smiles
[I-].C(C)OC(=O)C1=CC=C(C=C1)[Zn+]
Step Two
Name
Quantity
1.32 mL
Type
reactant
Smiles
C(C(C)C)(=O)Cl
Step Three
Name
Quantity
0.44 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirred at at 0° C. for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was bubbled with nitrogen for a few minutes
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at 0° C. for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with slow addition of 1 N HCl
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×100 mL)
CUSTOM
Type
CUSTOM
Details
After separation
WASH
Type
WASH
Details
were washed with sat. NaHCO3, water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C(C)C)(=O)C1=CC=C(C(=O)OCC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.49 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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